(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide
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Overview
Description
(1E)-N’-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by its fusion with a pyridine ring. The final step involves the formation of the ethanimidamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(1E)-N’-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-N’-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1E)-N’-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide: shares similarities with other oxazole and pyridine derivatives.
Vanillin acetate: Another compound with a fused ring structure, used in different applications.
Cresol: A simpler aromatic compound with hydroxyl groups.
Uniqueness
What sets (1E)-N’-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide is a novel heterocyclic compound that combines oxazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions involving 2-aminopyridine derivatives and suitable carbonyl compounds.
- Fusing the Rings : The oxazole intermediate is then reacted with a pyridine derivative under heat and catalyst conditions to achieve the fused structure.
- Introduction of the Ethanimidamide Group : This step involves modifying the fused structure to incorporate the ethanimidamide moiety, enhancing its biological activity.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : A2780 (ovarian carcinoma), MCF-7 (breast cancer), and others.
- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating moderate to strong antiproliferative activity .
The mechanism of action appears to involve:
- Tubulin Inhibition : The compound may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : These studies suggest that it interacts with the colchicine-binding site on tubulin, providing insights into its binding affinities and potential therapeutic effects .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structure Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Heterocyclic | 4.47 - 52.8 | Tubulin inhibition |
N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)methylidenehydroxylamine | Heterocyclic | Not specified | Not specified |
Other Analog Compounds | Various | 0.9 - 4.5 | Tubulin inhibition |
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Cytotoxicity : A study evaluated its cytotoxicity against resistant cancer cell lines and found that it significantly inhibited cell growth compared to controls .
- Molecular Interaction Studies : Research utilizing molecular docking techniques demonstrated favorable binding interactions with target proteins involved in cancer progression .
Properties
CAS No. |
651054-76-1 |
---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N'-(3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide |
InChI |
InChI=1S/C9H10N4O/c1-5-8-7(12-6(2)10)3-4-11-9(8)14-13-5/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
PSEROPRIMUXUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC=CC(=C12)N=C(C)N |
Origin of Product |
United States |
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